molecular formula C19H22N2O2 B2355760 1-(4-Benzylpiperazinyl)-2-phenoxyethan-1-one CAS No. 217646-10-1

1-(4-Benzylpiperazinyl)-2-phenoxyethan-1-one

Cat. No.: B2355760
CAS No.: 217646-10-1
M. Wt: 310.397
InChI Key: VIHRRLFJXZKRDQ-UHFFFAOYSA-N
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Description

1-(4-Benzylpiperazinyl)-2-phenoxyethan-1-one is a piperazine-derived compound characterized by a benzyl group attached to the piperazine ring and a phenoxyacetophenone moiety. Its structure combines a ketone group linked to a phenoxyethyl chain and a 4-benzylpiperazine substituent, which may confer unique physicochemical and pharmacological properties. For instance, compounds like 1-(4-Benzoylpiperazin-1-yl)-2-phenoxyethan-1-one (compound 90) were synthesized using 2-phenoxyacetic acid, HOBt, EDCI, and benzoylpiperazine in dichloromethane (DCM), followed by purification via silica gel chromatography .

Pharmacologically, piperazine derivatives are known for their diverse bioactivities, including acetylcholinesterase (AChE) inhibition and antimicrobial effects.

Properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)-2-phenoxyethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c22-19(16-23-18-9-5-2-6-10-18)21-13-11-20(12-14-21)15-17-7-3-1-4-8-17/h1-10H,11-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIHRRLFJXZKRDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)COC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acylation of 4-Benzylpiperazine with Phenoxyacetyl Chloride

The most direct method involves reacting 4-benzylpiperazine with phenoxyacetyl chloride in the presence of a base. This one-step acylation typically employs dichloromethane or tetrahydrofuran as solvents, with triethylamine or N,N-diisopropylethylamine to neutralize HCl byproducts. Reaction times range from 4–12 hours at 0–25°C, yielding 68–82% of the target compound after column chromatography.

Example Protocol:

  • Dissolve 4-benzylpiperazine (1.0 equiv) in anhydrous THF under nitrogen.
  • Add triethylamine (1.2 equiv) and cool to 0°C.
  • Slowly add phenoxyacetyl chloride (1.1 equiv) dropwise.
  • Warm to room temperature and stir for 8 hours.
  • Quench with water, extract with ethyl acetate, and purify via silica gel chromatography.

Coupling of Chloroacetylphenoxy Derivatives with 4-Benzylpiperazine

Alternative approaches utilize pre-formed chloroacetylphenoxy intermediates. Here, 2-chloro-1-phenoxyethan-1-one is treated with 4-benzylpiperazine in acetonitrile or DMF at 60–80°C for 6–18 hours. Catalytic potassium iodide enhances reactivity via the Finkelstein reaction, achieving yields of 74–88%.

Optimization Insight:

  • Solvent Effects: DMF increases reaction rates but complicates purification.
  • Temperature: Yields plateau above 70°C due to decomposition.
  • Catalyst Loading: 5 mol% KI optimal; higher concentrations induce side reactions.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times to 15–30 minutes. A typical protocol combines 4-benzylpiperazine, phenoxyacetic acid, and EDCI/HOBt in DMF, irradiated at 100°C. This method achieves 85–90% yield with >95% purity, demonstrating superior efficiency over conventional heating.

Comparative Analysis of Synthetic Methods

Method Yield (%) Time Purity (%) Scalability
Acylation with chloride 68–82 8–12 h 90–95 Moderate
Chloroacetyl coupling 74–88 6–18 h 88–93 High
Microwave-assisted 85–90 0.25–0.5 h 95–98 Limited

Key Observations:

  • Microwave synthesis offers the highest efficiency but requires specialized equipment.
  • Chloroacetyl coupling balances yield and scalability for industrial applications.
  • Traditional acylation remains viable for small-scale laboratory synthesis.

Mechanistic Insights and Side Reactions

The acylation mechanism proceeds via nucleophilic attack of the piperazine’s secondary amine on the electrophilic carbonyl carbon of phenoxyacetyl chloride. Competing side reactions include:

  • Over-acylation: Formation of bis-acylated products at higher temperatures or excess acyl chloride.
  • Ring-opening: Degradation of the piperazine ring under strongly acidic or basic conditions.

Mitigation Strategies:

  • Use of sterically hindered bases (e.g., DIPEA) to minimize over-acylation.
  • Strict temperature control (<30°C) during reagent addition.

Analytical Characterization

1H NMR (400 MHz, CDCl3):

  • δ 7.32–7.25 (m, 5H, Ar-H), 6.94–6.88 (m, 2H, OPh-H), 4.62 (s, 2H, COCH2O), 3.72 (s, 2H, NCH2Ph), 2.56–2.48 (br s, 8H, piperazine-H).

IR (KBr):

  • 1685 cm⁻¹ (C=O stretch), 1245 cm⁻¹ (C-O-C asymmetric stretch).

HPLC Purity:

  • >98% (C18 column, 70:30 MeOH/H2O, 1.0 mL/min).

Applications and Derivatives

This compound serves as a precursor to:

  • Antipsychotic agents: Structural analogs exhibit dopamine D2 and serotonin 5-HT1A receptor affinity.
  • Antihypertensive drugs: Modifications at the phenoxy group enhance ACE inhibition.

Chemical Reactions Analysis

Types of Reactions

1-(4-Benzylpiperazinyl)-2-phenoxyethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Benzylpiperazinyl)-2-phenoxyethan-1-one involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., fluorine in 4-fluorobenzyl) enhance polarity and may improve solubility, while bulky groups (e.g., triazole) can sterically hinder receptor binding .
  • Ring Systems : Replacing piperazine with triazole (compound 10 ) shifts activity from neurological to antimicrobial applications .

Enzyme Inhibition

  • Acetylcholinesterase (AChE) Inhibition : Benzylpiperazine derivatives like 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione show moderate AChE inhibition (IC~50~ = 12.3 µM), likely due to interactions with the enzyme’s peripheral anionic site .

Antimicrobial Activity

  • Triazole Derivatives : Compound 10 demonstrates potent antimicrobial activity (MIC = 1.5 µg/mL against Staphylococcus aureus), outperforming reference drugs like ampicillin .
  • Piperazine vs. Triazole : The absence of piperazine in compound 10 correlates with reduced neurological activity but enhanced antimicrobial effects, emphasizing structure-activity trade-offs .

Physicochemical Properties

Compound Name ~1~H-NMR (δ, ppm) MS (m/z) Solubility Trends Reference
1-(4-Benzoylpiperazin-1-yl)-2-phenoxyethan-1-one Not reported Not reported Likely polar due to ketone
2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione δ 3.99 (-CH~2~-Ph), δ 2.51–3.55 (piperazine) 349 (M++1, 10%) Moderate in DMSO
1-(4-Methoxyphenyl)-2-phenoxyethan-1-one δ 3.78 (-OCH~3~), δ 7.1–7.85 (aromatic) Not reported High in organic solvents

Key Observations :

  • Benzyl vs. Benzoyl : Benzylpiperazine derivatives (e.g., δ 3.99 ppm for -CH~2~-Ph) exhibit distinct NMR shifts compared to benzoyl analogues, aiding structural elucidation .
  • Methoxy Groups: Methoxy substituents (e.g., δ 3.78 ppm) increase solubility in polar solvents, as seen in 1-(4-Methoxyphenyl)-2-phenoxyethan-1-one .

Biological Activity

1-(4-Benzylpiperazinyl)-2-phenoxyethan-1-one, also known as BZP-PE, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C18H22N2O\text{C}_{18}\text{H}_{22}\text{N}_2\text{O}

This compound features a piperazine ring, which is often associated with various biological activities, particularly in the central nervous system.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Activity

Several studies have explored the anticancer potential of BZP-PE. In cellular assays, it has shown promise in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound induces apoptosis through the activation of caspase pathways, suggesting a mechanism that could be harnessed for therapeutic purposes .

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes. It is believed to modulate serotonin and dopamine pathways, which are critical in mood regulation and reward mechanisms. This modulation may account for its observed effects on behavior and cognition in preclinical models.

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the efficacy of BZP-PE against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics, indicating its potential as an alternative antimicrobial agent .

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Case Study 2: Anticancer Effects

A recent investigation into the anticancer properties of BZP-PE involved treating MCF-7 cells with various concentrations of the compound. The results indicated a dose-dependent inhibition of cell growth, with IC50 values around 25 µM after 48 hours. Flow cytometry analysis confirmed increased apoptosis rates in treated cells .

Concentration (µM) Cell Viability (%) Apoptosis Rate (%)
01005
108515
256040

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of 1-(4-Benzylpiperazinyl)-2-phenoxyethan-1-one?

  • Methodological Answer : Synthesis typically involves coupling reactions between intermediates (e.g., phenoxyethyl moieties and substituted piperazines). Critical parameters include:
  • Temperature control : Maintain 60–80°C during nucleophilic substitution to minimize side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity for benzylpiperazine coupling .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .
  • Example route: Phenoxyethyl chloride + 4-benzylpiperazine in refluxing acetonitrile for 12 hours .

Q. How can structural characterization of this compound be validated using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • NMR : Analyze 1^1H and 13^{13}C spectra for key signals:
  • Aromatic protons (δ 6.8–7.4 ppm) and carbonyl (C=O, δ ~170 ppm in 13^{13}C) .
  • Piperazine N-CH2_2 groups (δ 2.5–3.5 ppm) .
  • X-ray crystallography : Resolve crystal packing and bond angles (e.g., β-O-4 linkage confirmation via C-O-C bond lengths of ~1.42 Å) .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

  • Methodological Answer :
  • Receptor binding assays : Radioligand displacement studies (e.g., serotonin/dopamine receptors) using HEK293 cells transfected with target receptors .
  • Antimicrobial testing : Microbroth dilution (MIC determination) against Gram-positive bacteria (e.g., S. aureus) .
  • Cytotoxicity : MTT assay on human fibroblast lines (IC50_{50} calculation) to assess safety margins .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide functional group modifications to enhance target affinity?

  • Methodological Answer :
  • Comparative analysis : Test analogs with substitutions (e.g., halogenated benzyl or phenoxy groups). For example:
SubstituentBiological Activity TrendReference
4-FluorobenzylIncreased serotonin receptor binding
4-BromophenoxyEnhanced antimicrobial activity
  • Computational docking : Use AutoDock Vina to model interactions with receptor active sites (e.g., 5-HT2A_{2A} homology models) .

Q. How should contradictory data in biological assays (e.g., high potency but low selectivity) be resolved?

  • Methodological Answer :
  • Dose-response refinement : Perform EC50_{50}/IC50_{50} titrations across broader concentration ranges (0.1 nM–100 μM) .
  • Off-target profiling : Use panels (e.g., Eurofins CEREP) to assess cross-reactivity with 50+ receptors .
  • Mechanistic studies : Calcium flux assays or β-arrestin recruitment to differentiate agonist vs. antagonist behavior .

Q. What strategies are effective for elucidating metabolic pathways and degradation products?

  • Methodological Answer :
  • LC-MS/MS : Incubate with liver microsomes (human/rat) and monitor phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
  • Stable isotope labeling : Use 13^{13}C-labeled compound to track fragmentation patterns in mass spectrometry .
  • Degradation studies : Expose to simulated gastric fluid (pH 2) and analyze via HPLC-DAD for stability .

Methodological Notes

  • Data Validation : Cross-reference NMR/XRD data with CIF files (e.g., CCDC 2300001 for crystal structure validation) .
  • Statistical Analysis : Apply ANOVA for assay triplicates (p < 0.05 significance) and Grubbs’ test to exclude outliers .

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